4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide
Description
The compound 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide features a piperidine core substituted with two functional groups:
- A carboxamide group at the 1-position of the piperidine ring, with two methyl substituents on the nitrogen (N,N-dimethyl).
- A methylbenzenesulfonamide moiety at the 4-position of the piperidine, further substituted with methoxy (4-OCH₃) and two methyl groups (3,5-CH₃) on the benzene ring.
This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The methoxy and methyl groups on the benzene ring likely enhance solubility and modulate electronic properties compared to halogenated analogs .
Properties
IUPAC Name |
4-[[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-13-10-16(11-14(2)17(13)25-5)26(23,24)19-12-15-6-8-21(9-7-15)18(22)20(3)4/h10-11,15,19H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRHQYFACVVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final compound. Common reagents used in the synthesis include methanesulfonic acid, dimethylformamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a piperidine-carboxamide backbone with several analogs (Table 1). Key differences lie in the sulfonamide substituents and aromatic ring modifications:
Table 1: Structural Comparison of Piperidine-Based Sulfonamide/Carboxamide Compounds
*Calculated based on assumed formula C₁₉H₂₉N₃O₄S.
Spectroscopic Properties
Spectroscopic data from for a dihydropyridine sulfonamide analog (Compound 6o) provides a benchmark for comparison (Table 2):
Table 2: Key Spectroscopic Data Comparisons
The similarity in IR and NMR profiles suggests shared functional groups (sulfonamide, carboxamide). However, the target’s methoxy group would introduce distinct ¹H NMR signals (δ ~3.8 ppm for OCH₃) absent in halogenated analogs .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- BI 01383298 () : Piperidine-sulfonamide derivatives often target kinases or G-protein-coupled receptors (GPCRs). Chlorine substituents may enhance lipophilicity, favoring blood-brain barrier penetration .
- Compound 6o : Dihydropyridine sulfonamides are explored for calcium channel modulation. The nitro groups in 6o may confer redox activity, unlike the target’s methoxy/methyl groups .
- Target Compound : The methoxy and methyl groups likely improve aqueous solubility, making it more suitable for oral administration compared to halogenated analogs.
Biological Activity
The compound 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a sulfonamide derivative with potential biological activities. Sulfonamides are known for their broad-spectrum pharmacological effects, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Antibacterial Activity
- Sulfonamides generally exhibit antibacterial properties by inhibiting bacterial folate synthesis. Preliminary studies suggest that this compound may retain similar mechanisms of action.
- Table 1 : Antibacterial Efficacy Against Various Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Escherichia coli 32 Staphylococcus aureus 16 Salmonella typhi 64 -
Antiviral Activity
- Research indicates that derivatives of sulfonamides can exhibit antiviral properties. The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as HBV (Hepatitis B Virus).
- A study reported that related compounds increased intracellular levels of APOBEC3G, which inhibits HBV replication in vitro .
-
Anticancer Activity
- The piperidine moiety in the compound has been associated with anticancer activity. Compounds containing piperidine derivatives have shown selective toxicity towards malignant cells while sparing non-malignant cells.
- Table 2 : Cytotoxicity Data Against Cancer Cell Lines
Cell Line IC50 (µM) HL-60 (Leukemia) 10 HSC-2 (Carcinoma) 15 HSC-3 (Carcinoma) 12
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and viral replication.
- Cell Cycle Disruption : The piperidine structure may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
- Interaction with Biomolecules : The compound may bind to serum proteins, enhancing its bioavailability and therapeutic efficacy.
Case Studies
- Antiviral Efficacy Study :
- Cytotoxicity Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
